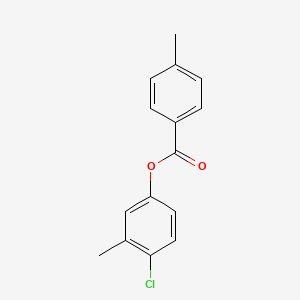
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has since been used in various scientific research applications, particularly in the field of neuroscience.
Mechanism of Action
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBR with high affinity and specificity. The binding of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane to the PBR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to modulate the activity of the PBR and its associated proteins.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to modulate the production of reactive oxygen species (ROS) and to reduce neuroinflammation in various animal models. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.
Advantages and Limitations for Lab Experiments
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a selective ligand for the PBR, which allows for the specific modulation of PBR activity. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is also stable and has a long half-life, which allows for prolonged exposure in experiments. However, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has some limitations. It is a synthetic compound and may not accurately reflect the activity of endogenous ligands. Additionally, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has a low solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane. One direction is to study the role of the PBR in various diseases, including neurodegenerative diseases and cancer. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane may have potential as a therapeutic target for these diseases. Another direction is to study the structure-activity relationship of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane and to develop more potent and selective ligands for the PBR. Additionally, the development of new methods for the synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane may improve its use in lab experiments.
Conclusion:
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is a synthetic compound that has been widely used in scientific research applications, particularly in the field of neuroscience. It is a selective ligand for the PBR and has various biochemical and physiological effects. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane, including its role in various diseases and the development of more potent and selective ligands.
Synthesis Methods
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized from 2,4-dichlorobenzyl chloride and 4-methyl-1,4-diazepane. The reaction involves the substitution of the chlorine atoms in the benzyl chloride with the nitrogen atoms in the diazepane ring. The resulting product is purified using column chromatography to obtain pure 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane. The synthesis method of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been well-established and is widely used in research laboratories.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been used in various scientific research applications, particularly in the field of neuroscience. It is a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is located in the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, apoptosis, and neuroinflammation. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been used to study the role of the PBR in these processes and its potential as a therapeutic target for various diseases.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAYGIZVFLNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
![(2-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5684798.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![1-(cyclohexylmethyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684826.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)


![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)